molecular formula C26H24O3 B11149680 7-[(3-methylbenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

7-[(3-methylbenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B11149680
M. Wt: 384.5 g/mol
InChI Key: XGRARVSBJAWBHX-UHFFFAOYSA-N
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Description

7-[(3-METHYLPHENYL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-METHYLPHENYL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions:

    Final Assembly: The final step involves the coupling of the substituted chromen-2-one core with the remaining functional groups through reactions such as etherification or esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(3-METHYLPHENYL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(3-METHYLPHENYL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(3-METHYLPHENYL)METHOXY]-4-PHENYL-6-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

7-[(3-methylphenyl)methoxy]-4-phenyl-6-propylchromen-2-one

InChI

InChI=1S/C26H24O3/c1-3-8-21-14-23-22(20-11-5-4-6-12-20)15-26(27)29-25(23)16-24(21)28-17-19-10-7-9-18(2)13-19/h4-7,9-16H,3,8,17H2,1-2H3

InChI Key

XGRARVSBJAWBHX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=CC(=C3)C)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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